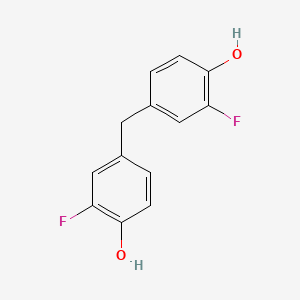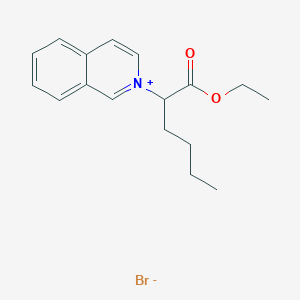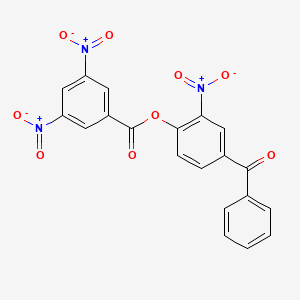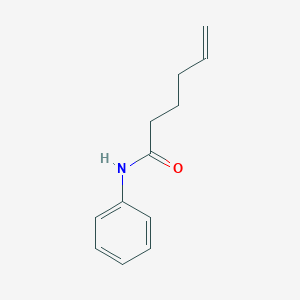
N-phenylhex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylhex-5-enamide is an organic compound with the molecular formula C₁₂H₁₅NO It is a member of the enamide family, characterized by the presence of a double bond between the carbon and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylhex-5-enamide can be synthesized through several methods. One common approach involves the reaction of 5-hexenoic acid with phenylisocyanate. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, to yield the desired enamide .
Another method involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and oxidant . This method is characterized by its simplicity and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-phenylhex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amides.
Substitution: Substitution reactions can occur at the phenyl ring or the double bond, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted enamides, oxides, and reduced amides. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
N-phenylhex-5-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenylhex-5-enamide involves its interaction with specific molecular targets. The compound’s double bond and amide group allow it to participate in various chemical reactions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-phenylhex-5-ynamide
- N-ethenyliminohex-5-enamide
- N-(6-phenylhex-5-en-2-ylidene)hydroxylamine
Uniqueness
N-phenylhex-5-enamide is unique due to its specific structure, which combines a phenyl group with an enamide moiety. This combination imparts distinct chemical properties, making it valuable for various applications. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
153035-39-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-phenylhex-5-enamide |
InChI |
InChI=1S/C12H15NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2,(H,13,14) |
InChI Key |
ZVVANWBQDIXTHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
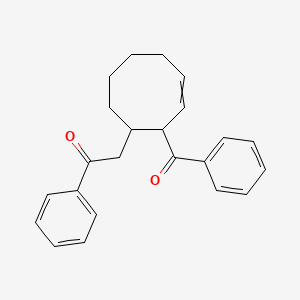


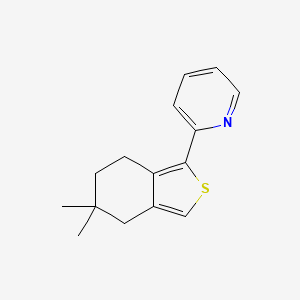
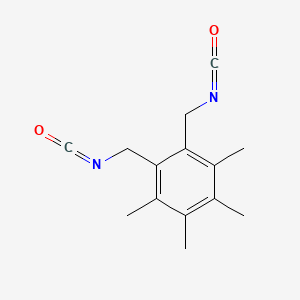

methanone](/img/structure/B14271570.png)
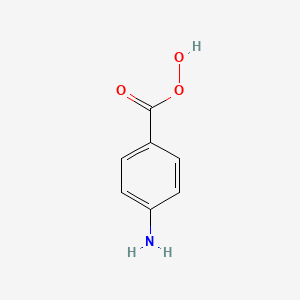
![2,6-Di-tert-butyl-4-[(pentamethylphenyl)methyl]phenol](/img/structure/B14271582.png)
